2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
CAS No.: 19077-62-4
Cat. No.: VC15705161
Molecular Formula: C15H12N2O4
Molecular Weight: 284.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19077-62-4 |
|---|---|
| Molecular Formula | C15H12N2O4 |
| Molecular Weight | 284.27 g/mol |
| IUPAC Name | 4-(4-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| Standard InChI | InChI=1S/C15H12N2O4/c18-14-12-8-1-2-9(7-8)13(12)15(19)16(14)10-3-5-11(6-4-10)17(20)21/h1-6,8-9,12-13H,7H2 |
| Standard InChI Key | KQEVIRDFQKXDCH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C15H12N2O4 and a molecular weight of approximately 284.27 g/mol . This compound is also known by several synonyms, including 4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, and it has been assigned the CAS number 19077-62-4 .
Synthesis and Chemical Reactions
The synthesis of 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic synthesis techniques. Common methods include reactions with various reagents such as oxidizing agents, reducing agents, and nucleophiles. The specific reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Biological Activity and Potential Applications
Compounds with similar structures have been studied for various biological activities, including potential therapeutic uses. The presence of the nitrophenyl group in this compound contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.
Related Compounds and Comparison
Several compounds share structural similarities with 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. For example, 2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione features a tetrahydroisoindole core with dual phenyl substitutions and a nitro group, which may confer distinct chemical reactivity and biological properties. Another related compound is 3a-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, which has a methanoisoindole core and a nitrophenyl substituent, contributing to its potential applications in medicinal chemistry.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C15H12N2O4 | Methanoisoindole core with nitrophenyl substituent |
| 2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | C20H16N2O4 | Tetrahydroisoindole core with dual phenyl substitutions and a nitro group |
| 3a-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C16H14N2O4 | Methanoisoindole core with methyl and nitrophenyl substituents |
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